molecular formula C8H14BrN3 B1343025 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine CAS No. 847818-53-5

3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine

Cat. No. B1343025
M. Wt: 232.12 g/mol
InChI Key: ZUSVTHQIASKDAT-UHFFFAOYSA-N
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Description

The compound "3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine" is a derivative of the pyrazole class, which is known for its diverse pharmacological properties. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including analgesic, anti-inflammatory, and anesthetic activities . The presence of a bromine atom at the 4-position of the pyrazole ring and the N,N-dimethylpropan-1-amine substituent suggests that this compound could exhibit interesting chemical and biological behaviors.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of primary and secondary amines with appropriate precursors. For instance, N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives have been synthesized by reacting amines with tosylates of hydroxyethyl pyrazole derivatives . Although the exact synthesis of "3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine" is not detailed in the provided papers, similar synthetic routes could be employed, such as aminoalkylation reactions .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structures of pyrazole N-substituted primary amides have been determined, revealing hydrogen-bond dimeric patterns . While the specific molecular structure of "3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine" is not reported, it can be inferred that similar intermolecular interactions, such as hydrogen bonding and halogen interactions, may be present.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, including the formation of complexes with metals. For instance, pyrazole ligands containing aminoalkyl groups have been used to synthesize water-soluble pyrazolate rhodium(I) complexes . These reactions typically involve the coordination of the pyrazole nitrogen atoms to the metal center, forming stable complexes. The bromine atom in "3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine" could also influence its reactivity, potentially making it a candidate for further functionalization or as a precursor for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of N,N-dimethylpropan-1-amine could increase the lipophilicity of the compound, potentially affecting its biological activity and solubility in organic solvents. The bromine atom could also contribute to the compound's density and reactivity due to its relatively high atomic mass and ability to participate in electrophilic substitution reactions. Although the specific properties of "3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine" are not provided, insights can be drawn from the general behavior of similar pyrazole derivatives .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The reactivity of certain pyrazoline derivatives, such as 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, has been studied for their value as building blocks in the synthesis of a wide range of heterocyclic compounds. These compounds include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. The unique reactivity of these derivatives under mild reaction conditions allows for the generation of versatile cynomethylene dyes and heterocyclic compounds from a wide range of precursors, including amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers (Gomaa & Ali, 2020).

Importance in Medicinal Chemistry

Pyrazole moieties play a crucial role in many biologically active compounds, serving as an important template for combinatorial and medicinal chemistry. Pyrazole derivatives exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole-appended heterocyclic skeletons often involves condensation followed by cyclization or multicomponent reactions (MCR), achieved under various conditions to yield these biologically significant heterocycles (Dar & Shamsuzzaman, 2015).

Environmental Applications

Some studies have focused on the environmental applications of pyrazoline derivatives, such as the removal of persistent organic pollutants like Perfluoroalkyl and polyfluoroalkyl substances (PFAS). Amine-containing sorbents, which could include pyrazoline derivatives, have been identified as potential solutions for PFAS control in water treatment, relying on electrostatic interactions, hydrophobic interactions, and sorbent morphology (Ateia et al., 2019).

Neurodegenerative Disease Research

Pyrazolines have been identified as potential therapeutic targets for neurodegenerative disorders due to their neuroprotective properties. They have shown efficacy in the management of diseases such as Alzheimer's and Parkinson's by inhibiting enzymes like acetylcholine esterase (AChE) and monoamine oxidase (MAO), as well as targeting β-amyloid plaques and catechol-O-methyltransferase (COMT) (Ahsan et al., 2022).

Safety And Hazards

The safety and hazards of related compounds like 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline include acute toxicity when ingested orally . Another related compound, 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, is also considered hazardous and causes severe skin burns and eye damage .

Future Directions

The synthesis of related compounds like 4-bromo-3-methoxy-1-phenyl-1H-pyrazole can be considered as a desirable starting compound for further transformation . Another study investigates the neurotoxic potentials of the newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters .

properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrN3/c1-11(2)4-3-5-12-7-8(9)6-10-12/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSVTHQIASKDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618922
Record name 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine

CAS RN

847818-53-5
Record name 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AV Ivachtchenko, DV Kravchenko… - Journal of …, 2004 - Wiley Online Library
Starting from 1H‐pyrazol, a wide number of 1‐alkyl‐1H‐pyrazol‐4‐yl and 1‐alkyl‐1H‐pyrazol‐5‐ylboronic acids and their pinacol esters were synthesized and characterized. The key …

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